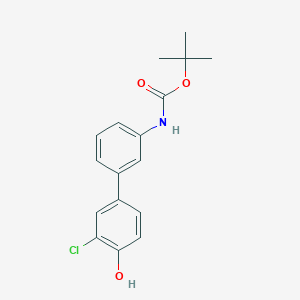
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% (abbreviated as 4-BAP-2-CP) is an organic compound commonly used in laboratory experiments. It is a white solid with a melting point of 116-118°C and a purity of 95%. It is soluble in methanol, ethanol, and acetonitrile, and is insoluble in water. 4-BAP-2-CP is a versatile compound that has numerous scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has numerous scientific research applications. It is commonly used in the synthesis of organic compounds, such as peptides, proteins, and nucleic acids. It is also used in the synthesis of drugs and pharmaceuticals, as well as in the study of enzyme-catalyzed reactions. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is used in the study of the mechanism of action of various compounds, as well as in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is not well understood. However, it is thought to interact with enzymes and other proteins in the body, leading to changes in biochemical and physiological processes. It is also believed to interact with receptors in the body, leading to changes in the activity of certain cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% are not well understood. However, it is thought to be involved in the regulation of various metabolic processes, such as the metabolism of carbohydrates, proteins, and lipids. It is also thought to be involved in the regulation of cell growth and differentiation. Furthermore, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is believed to be involved in the regulation of immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of synthesis methods and has a high purity of 95%. Furthermore, it is relatively stable and has a low melting point. However, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% also has some limitations. It is insoluble in water and can be toxic if ingested. Additionally, it is not well understood, so further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are numerous future directions for 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% research. For example, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the synthesis of drugs and pharmaceuticals. Furthermore, research could be conducted to explore its potential applications in the study of enzyme-catalyzed reactions and the regulation of cell growth and differentiation. Finally, research could be conducted to explore its potential applications in the regulation of immune responses and inflammation.
Métodos De Síntesis
4-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is synthesized via a two-step process. The first step involves the reaction of 3-bromo-4-chloroaniline with BOC-protected amino acids in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields the desired product, 4-(3-BOC-Aminophenyl)-2-chlorophenol, 95%, in a yield of up to 95%. The second step involves the removal of the BOC protecting group using an acid, such as hydrochloric acid or trifluoroacetic acid. This reaction yields a product with a purity of 95%.
Propiedades
IUPAC Name |
tert-butyl N-[3-(3-chloro-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAFANHZYNHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

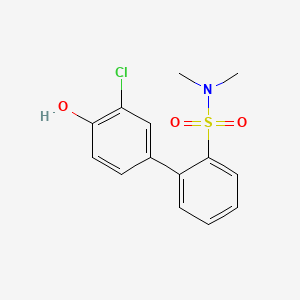
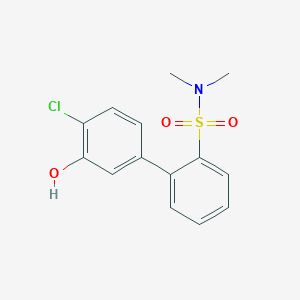

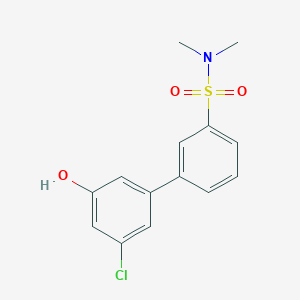
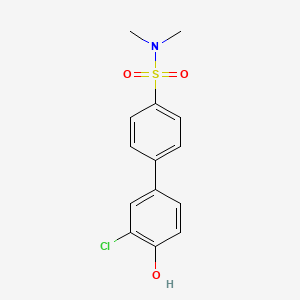
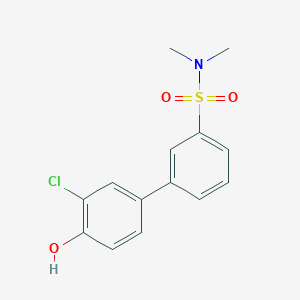

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
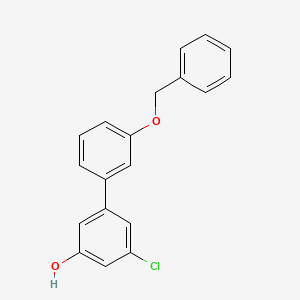
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)


![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)